molecular formula C39H47N5O13S B611074 Sulfo DBCO-PEG4-Maleimide CAS No. 2055198-07-5

Sulfo DBCO-PEG4-Maleimide

Cat. No.: B611074
CAS No.: 2055198-07-5
M. Wt: 825.89
InChI Key: QXLOITKOSRDQIZ-UHFFFAOYSA-N
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Description

Sulfo DBCO-PEG4-Maleimide is a water-soluble click chemistry reagent that contains a maleimide group and a dibenzylcyclooctyne (DBCO) moiety. The hydrophilic polyethylene glycol (PEG) spacer arm enhances solubility in aqueous buffers. The maleimide group specifically and efficiently reacts with thiols to form stable thioether bonds, making it a valuable tool in bioconjugation and labeling applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo DBCO-PEG4-Maleimide is synthesized through a series of chemical reactions that involve the conjugation of a maleimide group to a PEG spacer arm, followed by the attachment of a DBCO moiety. The synthesis typically involves the use of water-miscible organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction conditions often include the use of reducing reagents like immobilized tris(2-carboxyethyl)phosphine (TCEP) disulfide reducing gel to prepare sulfhydryl-containing proteins .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a controlled environment to prevent contamination and degradation.

Chemical Reactions Analysis

Types of Reactions

Sulfo DBCO-PEG4-Maleimide primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules. The maleimide group reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds .

Common Reagents and Conditions

    Reducing Reagents: Immobilized TCEP disulfide reducing gel, 2-mercaptoethylamine hydrochloride (2-MEA)

    Reaction Buffers: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffers at pH 6.5-7.5

    Organic Solvents: DMSO, DMF

Major Products

The major products formed from these reactions are thioether-linked conjugates, which are stable and can be used for further bioconjugation or labeling applications .

Scientific Research Applications

Sulfo DBCO-PEG4-Maleimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sulfo DBCO-PEG4-Maleimide involves the specific and efficient reaction of the maleimide group with thiols to form stable thioether bonds. The DBCO moiety enables copper-free click chemistry reactions with azide-containing molecules, facilitating the formation of triazole linkages. This bioorthogonal reaction is highly selective and occurs under mild conditions, making it suitable for various bioconjugation applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfo DBCO-PEG4-Maleimide is unique due to its combination of a maleimide group and a DBCO moiety, along with a hydrophilic PEG spacer arm. This combination allows for efficient and specific bioconjugation with thiol-containing molecules and enables copper-free click chemistry reactions, making it highly versatile for various applications .

Properties

IUPAC Name

1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H47N5O13S/c45-34(14-18-43-36(47)11-12-37(43)48)40-17-20-55-22-24-57-26-25-56-23-21-54-19-15-35(46)42-27-33(58(51,52)53)39(50)41-16-13-38(49)44-28-31-7-2-1-5-29(31)9-10-30-6-3-4-8-32(30)44/h1-8,11-12,33H,13-28H2,(H,40,45)(H,41,50)(H,42,46)(H,51,52,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLOITKOSRDQIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H47N5O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

825.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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